molecular formula C14H15NO3 B493899 N-(3-Methyl-4-oxopentyl)phthalimide

N-(3-Methyl-4-oxopentyl)phthalimide

Cat. No.: B493899
M. Wt: 245.27g/mol
InChI Key: SNDHRWACGVKPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methyl-4-oxopentyl)phthalimide (CAS 78584-51-7) is a specialized phthalimide derivative with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol. Its structure features a pentyl chain with a methyl and oxo (ketone) substituent, linked to the nitrogen atom of the phthalimide group . As a phthalimide derivative, this compound is of significant interest in organic synthesis and medicinal chemistry research. Phthalimide derivatives are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities . The phthalimide moiety is a key component in the classic Gabriel synthesis , a fundamental method for the preparation of primary amines, where it acts as a protected ammonia equivalent . Furthermore, the phthalimide core is found in compounds with a range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer activities . The specific pattern of substitution on the phthalimide nitrogen in this compound suggests its potential utility as a key synthetic intermediate for the development of novel molecules or as a building block in polymer chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific application protocols and to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27g/mol

IUPAC Name

2-(3-methyl-4-oxopentyl)isoindole-1,3-dione

InChI

InChI=1S/C14H15NO3/c1-9(10(2)16)7-8-15-13(17)11-5-3-4-6-12(11)14(15)18/h3-6,9H,7-8H2,1-2H3

InChI Key

SNDHRWACGVKPFQ-UHFFFAOYSA-N

SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C

Canonical SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C

Origin of Product

United States

Chemical Reactivity and Transformations of N 3 Methyl 4 Oxopentyl Phthalimide

Reactions of the Phthalimide (B116566) Moiety

The phthalimide group serves as a crucial protecting group for the primary amine. Its reactivity is centered on the cleavage of the carbon-nitrogen bonds to liberate the amine.

Selective Deprotection Strategies for Primary Amine Generation

The generation of the primary amine from N-(3-Methyl-4-oxopentyl)phthalimide is a primary objective in its synthetic applications. This is typically achieved through hydrazinolysis or hydrolysis under acidic or basic conditions. unacademy.comchemistnotes.com These methods are central to the Gabriel synthesis of primary amines, a process that utilizes phthalimide to avoid the over-alkylation common with ammonia (B1221849). jove.com

Hydrazinolysis, often referred to as the Ing-Manske procedure, is a widely used method for the deprotection of N-alkylphthalimides under mild and neutral conditions. nrochemistry.comthermofisher.com This makes it particularly suitable for substrates that are sensitive to harsh acidic or basic environments. nrochemistry.com The reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) at reflux. nrochemistry.comthermofisher.com

The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. jove.comnrochemistry.com This leads to the opening of the ring to form an intermediate. A subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine moiety results in the formation of a stable, cyclic phthalhydrazide (B32825) byproduct and the release of the desired primary amine. jove.comnrochemistry.com

Key Features of Hydrazinolysis:

Feature Description
Reagent Hydrazine hydrate (N₂H₄·H₂O)
Conditions Typically refluxing ethanol; considered mild and neutral. nrochemistry.com
Byproduct Phthalhydrazide, a stable cyclic compound. jove.com

| Advantage | Avoids the use of strong acids or bases, preserving sensitive functional groups within the molecule. nrochemistry.com |

Hydrolysis offers an alternative route to deprotect the phthalimide group, which can be performed under either acidic or basic conditions. numberanalytics.com

Acidic Hydrolysis: This method typically involves heating the N-alkylphthalimide with a strong acid such as sulfuric acid, hydrobromic acid, or hydroiodic acid. thermofisher.comvaia.com The reaction proceeds through the hydrolysis of the two amide bonds to yield the primary amine and phthalic acid. However, the harsh acidic conditions can be incompatible with acid-sensitive functional groups that might be present in the molecule. thermofisher.com

Basic Hydrolysis: In this pathway, the N-alkylphthalimide is treated with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. unacademy.comjove.com The hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the C-N bond. unacademy.com This process, similar to the base-catalyzed hydrolysis of esters, ultimately produces the primary amine and a salt of phthalic acid. unacademy.com A significant drawback of this method is its potential to induce side reactions in molecules containing base-sensitive functionalities. nrochemistry.com

Comparison of Deprotection Methods:

Method Reagents Conditions Advantages Disadvantages
Hydrazinolysis Hydrazine hydrate Neutral, refluxing ethanol nrochemistry.com Mild conditions, high yield, good for sensitive substrates. nrochemistry.com Hydrazine is toxic.
Acidic Hydrolysis Strong acids (e.g., H₂SO₄, HBr) Harsh, heating required thermofisher.com Effective for robust molecules. Can damage acid-sensitive groups. thermofisher.com

| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Harsh, heating may be needed nrochemistry.com | Simple reagents. | Can damage base-sensitive groups. nrochemistry.com |

Transamidation Reactions Involving the Phthalimide Nitrogen

Transamidation represents another class of reactions for the phthalimide moiety, where the phthaloyl group is exchanged between different amines. This can be a method for cleaving the N-alkyl bond under specific conditions. Recent research has focused on developing catalytic systems to facilitate this transformation efficiently. For example, magnetic Fe(OH)₃@Fe₃O₄ nanoparticles have been shown to catalyze the transamidation of phthalimide with various amines, yielding new amide bonds in moderate to good yields. rsc.org Another approach utilizes H-β-zeolite as a green and recyclable heterogeneous catalyst for the transamidation of phthalimides with amines under solvent-free conditions. rsc.org

A notable development is the chemoselective cleavage of N-aryl phthalimides over N-alkyl phthalimides through a transamidation reaction using a solid ammonia source. acs.org The proposed mechanism involves the ring opening of the phthalimide by a nucleophile, forming a primary amide intermediate, which then undergoes an intramolecular attack to release the free amine and regenerate the phthalimide. acs.org While this specific selectivity favors N-aryl groups, the underlying principle of transamidation highlights a potential reactive pathway for this compound under appropriate catalytic conditions.

Reactions of the Ketone Functionality within the Pentyl Chain

The ketone group (an oxo group) in the pentyl chain of this compound is another site for chemical modification, primarily through reduction.

Reductive Transformations of the Oxo Group

The ketone functionality can be selectively reduced to a secondary alcohol without affecting the phthalimide group. This transformation is a common step in the synthesis of more complex molecules. The choice of reducing agent is critical to ensure chemoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the reduction of ketones in the presence of less reactive functional groups like esters and amides. iwu.edu It is generally effective in alcoholic solvents. iwu.edu For instance, the oxidation of 2-(4-methoxypentyl)isoindoline-1,3-dione, a related compound, yields the corresponding amino ketone, demonstrating the stability of the phthalimide group under these conditions. acs.org The subsequent reduction of such a ketone would be expected to proceed smoothly.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce ketones but will typically also cleave the phthalimide group, making it unsuitable for the selective reduction of the ketone in this compound. harvard.edu

Common Reducing Agents for Ketones:

Reducing Agent Selectivity Typical Conditions
Sodium Borohydride (NaBH₄) Reduces aldehydes and ketones; generally does not affect esters, amides, or phthalimides. iwu.edu Protic solvents (e.g., ethanol, methanol) at room temperature or below.
Lithium Aluminum Hydride (LiAlH₄) Powerful; reduces ketones, esters, amides, carboxylic acids, and phthalimides. harvard.edu Aprotic solvents (e.g., diethyl ether, THF).

| Titanium-based catalysts | Can achieve exhaustive reduction of oxo-chemicals to methyl groups. researchgate.net | Specific catalytic systems. |

Recent advancements have introduced catalytic systems for the exhaustive reduction of various oxo-chemicals, including ketones, to their corresponding methyl groups using titanium-based catalysts. researchgate.net Such methods offer broad functional group tolerance and could potentially be applied to this compound if complete deoxygenation is desired.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine. For this compound, this transformation targets the ketone group. The process typically involves two main steps: the formation of an imine or enamine intermediate via reaction with an amine, followed by reduction. fiveable.mepressbooks.pub

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the phthalimide derivative. This is followed by dehydration to form a C=N double bond, creating an imine intermediate. This imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Nickel). fiveable.mepressbooks.pub This one-pot process is a highly effective method for synthesizing complex amines from ketone precursors. pressbooks.pub The phthalimide group itself is a protected form of a primary amine and can be later cleaved by methods like hydrazinolysis to reveal the primary amine, a technique known as the Gabriel synthesis. fiveable.mepressbooks.publibretexts.org

Asymmetric Hydrogenation of Ketones for Chiral Alcohol Formation

The ketone in this compound can be reduced to a secondary alcohol. When this reduction is performed with chiral catalysts, it can proceed with high enantioselectivity, a process known as asymmetric hydrogenation. This method is one of the most effective ways to produce chiral alcohols, which are crucial building blocks in many biologically active molecules. acs.org

Research on ketones bearing a phthalimide group has shown that various transition metal complexes are effective for this transformation. Ruthenium and rhodium catalysts, in particular, have been used with great success. For instance, Ru-complexes with chiral phosphine (B1218219) ligands like BINAP and its derivatives have achieved high enantioselectivity in the hydrogenation of α-phthalimide ketones. acs.orgscite.ai Similarly, palladium-based catalysts, such as a Pd(OCOCF₃)₂/(R,R)-Me-DuPhos system, have also been developed for the asymmetric hydrogenation of functionalized ketones, yielding products with high enantiomeric excess (ee). researchgate.net The choice of catalyst, ligand, and solvent can significantly influence both the yield and the stereochemical outcome of the reaction. acs.org

Table 1: Catalytic Systems for Asymmetric Hydrogenation of Phthalimide Ketones

Catalyst System Ligand Solvent Result Reference
[NH₂Et₂][{Ru(4,4'-BINAP)Cl}₂(μ-Cl)₃] 4,4'-Substituted BINAP Not specified High enantioselectivity acs.orgscite.ai
Chiral Ru-TsDPEN complex TsDPEN DMF/MeOH Up to 96% yield, 99% ee rsc.org
[Rh(NBD)(TangPhos)]SbF₆ TangPhos Methanol 90.1% ee acs.org

Carbonyl Group Derivatizations and Condensation Reactions

The carbonyl group of this compound is susceptible to attack by various nucleophiles, leading to a range of derivatization and condensation products. These reactions are fundamental in organic synthesis for creating new C-N and C-O bonds.

Classic condensation reactions involve reagents like hydroxylamine (B1172632) (NH₂OH) to form oximes, and hydrazines (R-NHNH₂) to form hydrazones. researchgate.netsemanticscholar.org For example, derivatization with hydroxylamine hydrochloride is a known method for detecting carbonyl groups in complex molecules. researchgate.net Girard's reagents, which are hydrazine derivatives containing a quaternary ammonium (B1175870) salt, are often used to tag carbonyl compounds, facilitating their separation and analysis. researchgate.netnih.gov Another common reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), reacts with ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which are often colored and crystalline, aiding in identification. semanticscholar.orgscience.gov These derivatizations are not only useful for characterization but can also serve as intermediates for further synthetic transformations.

Advanced Functionalization of the Alkyl Chain

Regioselective C-H Functionalization at Distal or Tertiary Positions

Directing group-assisted C-H functionalization has emerged as a powerful strategy for selectively modifying otherwise inert C-H bonds. The phthalimide group, while often seen as a protecting group, can potentially act as a directing group to guide transition metal catalysts to specific C-H bonds on the alkyl chain of this compound. The tertiary C-H bond at the 3-position is a prime target for such functionalization due to its inherent reactivity.

While specific studies on this compound are not prevalent, the principles are well-established for related systems. Palladium, rhodium, and ruthenium catalysts are commonly employed for these transformations. rsc.orgrsc.orgnih.gov For instance, rhodium-catalyzed reactions using N-phthalimido adamantane (B196018) have successfully functionalized tertiary C-H bonds. acs.org The phthalimido group was found to be more effective than other amide-based groups in promoting the desired C-H functionalization. acs.org The regioselectivity of these reactions is often controlled by the formation of a stable cyclometalated intermediate. rsc.orgbeilstein-journals.org The development of transient directing groups is another approach that allows for the functionalization of substrates containing primary amines, which could be conceptually applied after the deprotection of the phthalimide. rsc.org

Mechanistic Studies of C-H Activation Processes

The mechanism of directing group-assisted C-H activation typically involves the coordination of the directing group (in this case, potentially the carbonyl of the phthalimide) to a metal center. rsc.org This brings the catalyst into proximity with the target C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step. rsc.orgbeilstein-journals.org

Radical-Mediated Transformations and Coupling Reactions

Radical chemistry offers alternative pathways for functionalizing the alkyl chain. The phthalimide group can be involved in generating nitrogen-centered radicals or can be used in precursors for generating carbon-centered radicals for coupling reactions.

For example, N-hydroxyphthalimide (NHPI) is a well-known precursor for the phthalimide-N-oxyl (PINO) radical, which can act as a hydrogen atom transfer (HAT) catalyst to abstract hydrogen atoms from C-H bonds, generating alkyl radicals. mdpi.com These alkyl radicals can then participate in various coupling reactions. Another approach involves N-(acyloxy)phthalimides, which can be used as precursors to generate alkyl radicals via photoredox catalysis for use in Giese-type additions or multicomponent reactions. rsc.orgnih.gov These methods allow for the anti-Markovnikov hydroamination of alkenes and other valuable C-C and C-N bond-forming reactions. acs.orgscispace.com The generation of a phthalimidyl radical (PhthN•) from N-hydroxyphthalimide can add to alkenes, predictably leading to anti-Markovnikov adducts, which can then be converted to primary amines. acs.orgscispace.comresearchgate.net

Computational and Theoretical Studies of N 3 Methyl 4 Oxopentyl Phthalimide

Quantum Chemical Investigations on Molecular Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure and reactivity of chemical compounds. ijcce.ac.ir These methods provide detailed insights into the geometric and electronic properties of molecules, which are crucial for predicting their behavior in chemical reactions. For N-(3-Methyl-4-oxopentyl)phthalimide, computational studies, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating its structural and electronic characteristics. jmaterenvironsci.comresearchgate.net

Density Functional Theory (DFT) Studies on Geometry, Electronic Structure, and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. jmaterenvironsci.comresearchgate.netnbu.edu.sanih.govacs.org DFT calculations, particularly using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), have been applied to study this compound and related structures. ijcce.ac.irresearchgate.net

Optimized molecular geometry calculations reveal the bond lengths and angles of the molecule. For instance, in related benzothiazole (B30560) derivatives, C-C bond lengths are typically in the range of 1.457–1.480 Å, while C=N bond lengths vary from 1.294 Å to 1.341 Å. nbu.edu.sa The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting energy gap are critical in determining the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface is another key property derived from DFT calculations. It helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis provides further insights into charge transfer interactions within the molecule. researchgate.net

Table 1: Selected DFT-Calculated Parameters for a Representative Organic Molecule

ParameterValueReference
HOMO-LUMO Energy Gap3.95 - 4.70 eV nbu.edu.sa
Dipole MomentVaries with conformation researchgate.net
C-C Bond Length (ring)~1.4 Å nbu.edu.sa
C=O Bond Length~1.2 Å nepjol.info

Hartree-Fock (HF) Calculations for Baseline Electronic Structure

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a good starting point for more advanced calculations. dergipark.org.tr It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. libretexts.orgnih.gov While it neglects electron correlation, it accurately treats electron exchange. dergipark.org.tr

HF calculations, often performed with basis sets like 3-21G, are used to obtain a baseline understanding of the electronic structure. jmaterenvironsci.com These calculations can predict molecular geometries, although they tend to result in bond lengths that are shorter than experimental values. researchgate.net The orbital energies obtained from HF calculations can be related to ionization potentials and electron affinities through Koopmans' theorem. libretexts.org For large systems like proteins, divide-and-conquer algorithms can be implemented within HF theory to achieve linear scaling of computational cost. nih.gov

Vibrational Frequency Analysis and Spectroscopic Property Predictions

The analysis of vibrational modes can confirm the presence of specific functional groups. For example, the N-H stretching vibrations are typically found in the range of 3300–3500 cm⁻¹, while C=C ring vibrations occur between 1400 and 1600 cm⁻¹. nih.gov The potential energy distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes of the molecule. mdpi.com For this compound, such analysis would be crucial for interpreting its experimental spectra and confirming its structure.

Table 2: Typical Calculated Vibrational Frequencies for Related Organic Moieties

Vibrational ModeCalculated Frequency Range (cm⁻¹)Reference
N-H Stretch3300 - 3500 nih.gov
C-H Aromatic Stretch3000 - 3100 nih.gov
C=O Stretch1700 - 1800 nepjol.info
C-C Ring Stretch1400 - 1600 nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. acs.orgresearchgate.net For reactions involving this compound, computational studies can elucidate the pathways, identify key intermediates and transition states, and explain the observed selectivity.

Transition State Characterization and Reaction Pathway Energetics

Understanding a chemical reaction requires the characterization of its transition states and the energetics of the reaction pathway. DFT calculations are frequently used to locate transition state structures and calculate their energies. acs.org This information allows for the determination of activation barriers, which are crucial for predicting reaction rates. nih.gov

For instance, in cycloaddition reactions, DFT can be used to model the approach of reactants and identify the transition state leading to the product. nih.gov The calculated activation energies for different possible pathways can explain the observed regioselectivity. nih.gov Similarly, for reactions involving radical intermediates, such as those initiated by photoexcitation, computational modeling can trace the reaction pathway from the initial radical generation to the final product formation. acs.org

Understanding Regio- and Stereoselectivity through Electronic Effects

The regioselectivity and stereoselectivity of a reaction are often governed by subtle electronic and steric effects. Computational modeling can provide a quantitative understanding of these effects. acs.org For example, in the nickel-catalyzed intramolecular carboacylation of alkenes, selective C-N bond activation can be achieved, leading to high regioselectivity. iastate.edu Computational studies can help rationalize this selectivity by examining the electronic properties of the substrate and the catalyst.

In the context of this compound, understanding the electronic effects on its reactivity is key. The phthalimide (B116566) group, for instance, can influence the reactivity of the rest of the molecule. Computational analysis of the electron distribution and frontier molecular orbitals can reveal how these electronic factors direct the outcome of a reaction, leading to the preferential formation of one regioisomer or stereoisomer over others.

Conformational Analysis and Molecular Dynamics Simulations

No studies detailing the conformational analysis or molecular dynamics simulations of this compound could be identified in the public domain. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics simulations provide detailed information on the fluctuations and conformational changes of molecules over time. Without dedicated research on this specific compound, data regarding its stable conformers, rotational energy barriers, and dynamic behavior remain unavailable.

Molecular Docking Methodologies for Ligand-Protein Interaction Analysis

There is no available research on the use of this compound in molecular docking studies. This methodology predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Such studies are fundamental in drug discovery for evaluating the binding affinity and interaction patterns of a compound with a biological target. The absence of any published work indicates that the potential interactions of this compound with any protein targets have not been computationally explored or reported.

Hirshfeld Surface Analysis for Intermolecular Interactions

A search for Hirshfeld surface analysis of this compound yielded no results. This computational technique is used to visualize and quantify intermolecular interactions within a crystal structure. It provides insights into the nature and propensity of different types of contacts that stabilize the crystal packing. As no crystallographic or computational studies have been published for this compound, there is no data on its intermolecular interaction patterns.

Applications of N 3 Methyl 4 Oxopentyl Phthalimide in Advanced Organic Synthesis

Role as an Intermediate in the Production of Primary Amines

A principal application of N-(3-Methyl-4-oxopentyl)phthalimide is as an intermediate in the Gabriel synthesis, a venerable and highly effective method for the preparation of primary amines. wikipedia.orgbyjus.com This reaction is instrumental in avoiding the common issue of over-alkylation that plagues direct amination with ammonia (B1221849). masterorganicchemistry.comjove.com In this process, the phthalimide (B116566) group serves as a masked form of ammonia or a surrogate for the H2N⁻ anion. wikipedia.orgchemicalbook.com

The synthesis commences with the N-alkylation of a phthalimide salt, typically potassium phthalimide, with an appropriate alkyl halide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This produces an N-alkylphthalimide. The subsequent and final step is the liberation of the primary amine from this intermediate. numberanalytics.com This is commonly achieved through hydrazinolysis, a reaction with hydrazine (B178648) (NH2NH2), which cleaves the N-alkylphthalimide to yield the target primary amine and phthalhydrazide (B32825) as a byproduct. wikipedia.orgmasterorganicchemistry.comjove.com Acidic or basic hydrolysis can also be used for this deprotection step, though hydrazinolysis is often preferred despite the potential for harsh reaction conditions. wikipedia.orgbyjus.comjove.com The use of this compound specifically allows for the introduction of the 4-amino-3-methylpentan-2-one backbone into a molecule.

Precursor to Complex Heterocyclic Systems and Bioactive Molecules

The unique structure of this compound, which combines a ketone and a protected amine, renders it a versatile precursor for synthesizing a variety of complex heterocyclic compounds and bioactive molecules. rsc.org Phthalimide derivatives are recognized as important scaffolds in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties. rsc.org

Contribution to Quinoline (B57606) Derivative Synthesis (e.g., Tafenoquine (B11912) Intermediates)

This compound is a documented intermediate in the synthesis of quinoline derivatives, which are a critical class of heterocyclic compounds in medicinal chemistry. google.comgoogle.comnih.gov A significant application is in the preparation of intermediates for the antimalarial drug tafenoquine. google.commdpi.comchemicalbook.com

One synthetic route to tafenoquine involves the reductive amination of an 8-aminoquinoline (B160924) core with N-(4-oxopentyl)phthalimide, followed by hydrazinolysis to release the primary amine side chain. mdpi.comresearchgate.net A patent describes the preparation of N-(4-oxopentyl)phthalimide by reacting phthalimide with 5-chloro-2-pentanone (B45304) in the presence of potassium carbonate and N,N-dimethylformamide. google.comsyr.edu This intermediate is then coupled with the quinoline core. This strategy highlights the compound's role in constructing the specific side chain required for the drug's activity.

Pathways to Indole (B1671886) Derivatives

Indole derivatives, which are ubiquitous in natural products and pharmaceuticals, represent another class of heterocyclic systems that can be accessed using precursors like this compound. tcichemicals.comnih.govpcbiochemres.com The Fischer indole synthesis is a classic and reliable method for preparing indoles, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. tcichemicals.comwikipedia.orgbyjus.com

The ketone functionality within this compound makes it a suitable substrate for the Fischer indole synthesis. wikipedia.orgjk-sci.com The reaction would proceed by first forming a phenylhydrazone with a substituted phenylhydrazine. This intermediate, under acidic conditions, would then undergo a tcichemicals.comtcichemicals.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgjk-sci.com The regioselectivity of the cyclization with an unsymmetrical ketone like this can be influenced by the choice of acid catalyst. rsc.org Following the formation of the indole, the phthalimide group can be removed to yield a tryptamine-like structure, which is a common motif in bioactive molecules.

Enabling Protected Amine Strategies in Multistep Organic Synthesis

In the intricate field of multistep organic synthesis, the strategic use of protecting groups is essential to ensure chemoselectivity. weebly.com The phthalimide group in this compound serves as a robust and reliable protecting group for a primary amine. organic-chemistry.orgthieme-connect.com

The stability of the phthalimide group is a key advantage. It is resistant to a variety of reaction conditions, including acidic, electrophilic, and oxidative environments, which allows for chemical modifications to be made to other parts of the molecule, such as the ketone function, without affecting the protected amine. google.com However, its sensitivity to basic and nucleophilic conditions is well-known. google.comthieme-connect.de

The deprotection step, which unmasks the primary amine, can be timed strategically within a synthetic sequence. weebly.com While hydrazinolysis is a common method, other procedures, such as using sodium borohydride (B1222165) followed by acetic acid, have also been developed to cleave the phthalimide group, sometimes under milder conditions. organic-chemistry.orgorganic-chemistry.org This controlled protection-deprotection strategy is fundamental to the efficient synthesis of complex molecules containing multiple functional groups. masterorganicchemistry.com

Design and Synthesis of Advanced Organic Materials Precursors (e.g., Polyimides)

The chemical structure of this compound is relevant to the field of materials science, particularly in the development of precursors for high-performance polymers like polyimides. japsonline.com Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical strength. japsonline.comcore.ac.uk

The general synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a polyamic acid precursor, which is then cyclized to the final polyimide. nasa.gov While this compound is a mono-functionalized phthalimide and not a direct monomer for polymerization, the synthetic methodologies used to create it are applicable to the synthesis of more complex diamine monomers. By designing and synthesizing novel diamine precursors with specific structural features, such as those that could be derived from a molecule like this compound, researchers can tailor the properties of the resulting polyimides. For example, the synthesis of phenolphthalein-based diamines has been shown to produce polyimides with attractive gas transport properties. acs.org

Emerging Research Directions and Future Perspectives

The scientific journey with N-(3-Methyl-4-oxopentyl)phthalimide is far from complete. While its synthesis and basic properties are established, its full potential remains a fertile ground for discovery. Future research is poised to explore more efficient and sustainable production methods, uncover new chemical behaviors, and leverage cutting-edge technologies for its synthesis and analysis. These endeavors will not only deepen our fundamental understanding of this specific compound but also contribute to broader advancements in synthetic and physical organic chemistry.

Q & A

Q. What are the optimal synthetic routes for N-(3-Methyl-4-oxopentyl)phthalimide, and how can reaction efficiency be maximized?

Methodological Answer:

  • Alkylation of phthalimide : React phthalimide with 3-methyl-4-oxopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 100°C for 24 hours). This mimics protocols for analogous N-alkylphthalimides, where nucleophilic substitution is driven by the phthalimide anion .
  • Yield optimization : Use excess alkylating agent (1.2–1.5 equivalents) and monitor reaction progress via TLC (silica gel G 60 F₂₅₄, hexane/ethyl acetate 7:3) .
  • Workup : Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, gradient elution) or recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm the presence of the phthalimide carbonyl (δ ~170 ppm in ¹³C NMR) and branched alkyl chain protons (e.g., methyl groups at δ ~1.0–1.5 ppm) .
    • FT-IR : Validate ketone (C=O stretch ~1715 cm⁻¹) and phthalimide (imide C=O ~1770 cm⁻¹) functional groups .
  • HPLC-UV : Assess purity (>98%) using a reverse-phase C18 column with a phosphate buffer/methanol mobile phase (detection at 230 nm) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in photoredox catalytic systems?

Methodological Answer:

  • Redox potential analysis : Measure the compound’s oxidation/reduction potentials via cyclic voltammetry to determine its suitability as a single-electron transfer (SET) agent. Compare with Ru(bpy)₃²⁺ (E₁/₂ = +1.29 V vs SCE for oxidation) to predict photoactivity .
  • Photophysical studies : Use time-resolved fluorescence spectroscopy to evaluate excited-state lifetimes and quantum yields, critical for applications in radical-mediated reactions .
  • Reaction design : Pair with visible-light-absorbing catalysts (e.g., Ir(ppy)₃) to test C–H functionalization or cross-coupling reactions .

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